tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
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Overview
Description
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a cyclohexenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate typically involves the reaction of a cyclohexenylcarbamate precursor with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the cyclohexenyl and hydroxymethyl groups.
Cyclohexenylcarbamate: Lacks the tert-butyl and hydroxymethyl groups but shares the cyclohexenylcarbamate moiety.
Uniqueness
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate is unique due to the combination of its tert-butyl, hydroxymethyl, and cyclohexenylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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